![molecular formula C14H20FN3O2S B497238 1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine CAS No. 927640-74-2](/img/structure/B497238.png)
1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine, commonly known as FPSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPSP is a piperazine derivative that has been synthesized through various methods and has shown promising results in various scientific applications.
Wirkmechanismus
FPSP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. It has been shown to increase the release of serotonin in the brain, leading to anxiolytic and antidepressant effects.
Biochemical and physiological effects:
FPSP has been shown to have a significant impact on the biochemical and physiological processes in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth. FPSP has also been shown to increase the levels of cAMP, a signaling molecule that plays a crucial role in cellular communication.
Vorteile Und Einschränkungen Für Laborexperimente
FPSP has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. It has also been shown to have a long half-life, making it a suitable tool for studying the long-term effects of serotonin receptor activation. However, one limitation of FPSP is its potential to interact with other receptors, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for FPSP research, including its use as a potential therapeutic agent for various diseases such as anxiety and depression. FPSP can also be used as a tool to study the role of serotonin receptors in the brain and their impact on behavior. Further research is needed to understand the long-term effects of FPSP and its potential side effects.
Conclusion:
In conclusion, FPSP is a promising chemical compound that has gained significant attention in scientific research due to its unique properties. It has shown promising results in various scientific applications and has the potential to be used as a therapeutic agent for various diseases. Further research is needed to understand the long-term effects of FPSP and its potential side effects.
Synthesemethoden
FPSP can be synthesized through various methods, including the reaction of 4-Fluorophenylpiperazine with pyrrolidine-1-sulfonyl chloride. Another method involves the reaction of 4-Fluorophenylpiperazine with pyrrolidine-1-sulfonyl isocyanate. Both methods result in the formation of FPSP, which can be purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
FPSP has shown promising results in various scientific applications, including its use as a potential therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. FPSP has also been used as a tool to study the role of serotonin receptors in the brain and their impact on behavior.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2S/c15-13-3-5-14(6-4-13)16-9-11-18(12-10-16)21(19,20)17-7-1-2-8-17/h3-6H,1-2,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXVKRQSVWMLLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.